(2E)-N-methyl-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}formamido)but-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14-9-12-21(13-10-14)26(24,25)16-7-5-15(6-8-16)18(23)20-11-3-4-17(22)19-2/h3-8,14H,9-13H2,1-2H3,(H,19,22)(H,20,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOHQRVEXYSGM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC=CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC/C=C/C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2E)-N-methyl-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}formamido)but-2-enamide, identified by its CAS number 724749-34-2, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a piperidine moiety and sulfonyl group, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structural characteristics include:
- Functional Groups :
- Sulfonamide
- Amide
- Piperidine
These features may contribute to its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing piperidine and sulfonamide groups have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that such compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression. For example, related compounds have been reported to inhibit heparanase, an enzyme implicated in tumor metastasis. The IC50 values for these inhibitors range from 0.23 to 0.29 µM, suggesting potent activity against this target .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Example A | Heparanase | 0.23 |
| Example B | Heparanase | 0.29 |
Case Studies
A notable case study investigated the effects of piperidine derivatives on metabolic disorders. In this study, compounds similar to (2E)-N-methyl-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}formamido)but-2-enamide were administered to diabetic rats, resulting in significant reductions in blood glucose levels and improvements in lipid profiles.
Vergleich Mit ähnlichen Verbindungen
Structural Analog Analysis
The following table compares key structural and synthetic features of the target compound with related derivatives:
Key Observations :
- Sulfonamide Linkage: All compounds feature sulfonamide groups, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors). The 4-methylpiperidine in the target compound may enhance selectivity compared to pyrimidine or quinoline derivatives .
Bioactivity and Therapeutic Potential
Though direct evidence for the target compound’s bioactivity is lacking, inferences can be drawn from structurally similar molecules:
- Ferroptosis Induction: highlights that sulfonamide and amide-containing compounds (both synthetic and natural) can induce ferroptosis, a form of regulated cell death, in oral squamous cell carcinoma (OSCC). The target compound’s α,β-unsaturated amide may act as a Michael acceptor, modifying redox-sensitive cysteine residues in ferroptosis-related proteins (e.g., GPX4) .
- Antimicrobial and Anticancer Activity: Marine actinomycete-derived sulfonamides () and plant-derived amides () often exhibit antimicrobial or cytotoxic properties. The 4-methylpiperidine group in the target compound could enhance blood-brain barrier penetration, a feature critical for central nervous system-targeted therapies .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The conjugated enamide may resist hydrolysis compared to saturated amides, as seen in protease-resistant peptide mimetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
